molecular formula C11H21NO3 B6165600 tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate CAS No. 170876-73-0

tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate

Cat. No.: B6165600
CAS No.: 170876-73-0
M. Wt: 215.3
InChI Key:
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Description

tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate: is a chemical compound that features a tert-butyl group, an oxirane ring, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring in tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate can undergo oxidation reactions to form diols.

    Reduction: Reduction of the carbamate group can yield the corresponding amine.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed:

    Diols: from oxidation of the oxirane ring.

    Amines: from reduction of the carbamate group.

    Substituted carbamates: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and epoxides.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific functional properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate involves its interaction with nucleophiles due to the presence of the reactive oxirane ring. The carbamate group can also undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate is unique due to the combination of the tert-butyl group, oxirane ring, and carbamate functionality. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

170876-73-0

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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